Photocatalytic Hydrogen Evolution: 3,8-Disubstituted Cu(I) Complexes Outperform 2,9-Substituted Analogs by 9-Fold
Heteroleptic Cu(I) photosensitizers incorporating 3,8-diaryl-2,9-diisopropyl-1,10-phenanthroline ligands demonstrate dramatically enhanced photocatalytic hydrogen evolution activity compared to complexes using the 2,9-diisopropyl-1,10-phenanthroline analog. The 3,8-substituted system achieves a turnover number (TON) of 817, representing a 9.2-fold increase over the TON of 89 observed for the 2,9-substituted reference complex under identical light-driven water reduction conditions [1]. This performance enhancement is directly attributed to the electron-donating capacity of the substituents at the 3,8-positions, which linearly correlates with increased photosensitizer activity [1].
| Evidence Dimension | Photocatalytic Hydrogen Evolution Activity (Turnover Number, TON) |
|---|---|
| Target Compound Data | TON = 817 (for Cu(I) complex with 3,8-diaryl-2,9-diisopropyl-1,10-phenanthroline ligand) |
| Comparator Or Baseline | TON = 89 (for Cu(I) complex with 2,9-diisopropyl-1,10-phenanthroline ligand) |
| Quantified Difference | +728 TON (9.2-fold increase) |
| Conditions | Light-driven water reduction system with Fe3(CO)12 as water reduction catalyst (WRC) |
Why This Matters
This 9.2-fold performance advantage makes 3,8-disubstituted phenanthroline the superior ligand choice for designing efficient photocatalytic systems for solar fuel generation.
- [1] Xu, L.-X.; Wang, T.-Q.; Liu, X.-F.; Chen, H.; Wei, C.-J.; Xu, D.-D.; Chen, F.; Li, Y.; Luo, S.-P. The Heteroleptic Cu(I) Photosensitizer-Containing 3,8-Disubstituted Phenanthroline: Synthesis, Photophysical Properties and Photocatalytic Hydrogen Evolution from Water. Eur. J. Inorg. Chem. 2020, 2020 (45), 4278–4283. View Source
